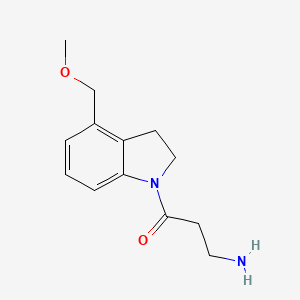

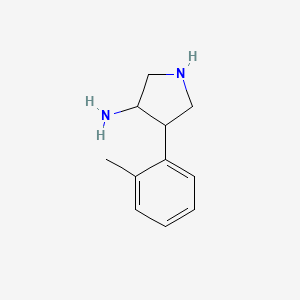

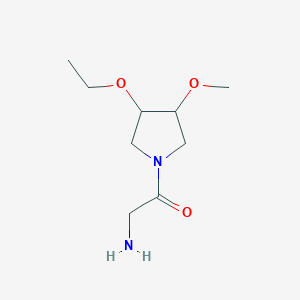

3-Amino-1-(4-(Methoxymethyl)indolin-1-yl)propan-1-on

Übersicht

Beschreibung

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, some indoline derivatives showed significant protective effects against H2O2-induced death of RAW 264.7 cells .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antioxidantien und entzündungshemmende Wirkstoffe

Das Indolingerüst, das Teil der Struktur der Verbindung ist, wurde ausgiebig auf sein Potenzial bei der Entwicklung von Antioxidantien und entzündungshemmenden Wirkstoffen untersucht . Die Fähigkeit der Verbindung, oxidativen Stress und Entzündungsreaktionen zu modulieren, macht sie zu einem wertvollen Kandidaten für die Behandlung von Krankheiten, bei denen Entzündungen und oxidativer Schaden zentrale Merkmale sind.

Organische Synthese: Zwischenprodukt für komplexe Moleküle

Aufgrund ihrer reaktiven Aminogruppe dient diese Verbindung als vielseitiges Zwischenprodukt in der organischen Synthese . Sie kann verwendet werden, um komplexere Moleküle, einschließlich Naturstoffe und potenzieller Therapeutika, über verschiedene Synthesewege zu konstruieren.

Forschung zu neurodegenerativen Erkrankungen: Neuroprotektive Eigenschaften

Indolinderivate haben vielversprechende neuroprotektive Eigenschaften gezeigt, die bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson genutzt werden könnten . Die Struktur der Verbindung könnte modifiziert werden, um ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden, zu verbessern, wodurch ihr therapeutisches Potenzial gesteigert wird.

Krebsforschung: Antitumoraktivität

Der Indolin-1-yl-Rest ist ein gemeinsames Merkmal in Verbindungen mit Antitumoraktivität . Die Forschung zu den Anwendungen dieser Verbindung könnte sich auf ihr Potenzial konzentrieren, als Kinaseinhibitor zu wirken, was ein etablierter Ansatz in der Krebstherapie ist.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, the effects could be diverse depending on the specific targets and pathways involved .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to the inhibition or activation of specific biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

The effects of 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against several cancer cell lines, including human liver, breast, and colon cancer cells . This cytotoxicity is often mediated through the induction of apoptosis and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholine esterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can maintain their stability over extended periods, although they may undergo degradation under specific conditions . Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or alleviating symptoms of neurodegenerative diseases . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives have been shown to affect the metabolism of neurotransmitters, such as serotonin and dopamine, by inhibiting their reuptake . This modulation of neurotransmitter levels can have significant implications for the treatment of psychiatric disorders.

Transport and Distribution

The transport and distribution of 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can exert their cytotoxic effects by inducing mitochondrial dysfunction and apoptosis.

Eigenschaften

IUPAC Name |

3-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-9-10-3-2-4-12-11(10)6-8-15(12)13(16)5-7-14/h2-4H,5-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEFNFDKBVTZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C2CCN(C2=CC=C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)

![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)